molecular formula C19H21N5O3 B2781753 N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-99-3

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Cat. No.: B2781753
CAS No.: 483993-99-3
M. Wt: 367.409
InChI Key: OOGFVGFKZODDFF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and biological activity. The compound’s structure includes a dimethoxyphenyl group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amide Bond Formation: The tetrazole-containing intermediate is then coupled with 3,4-dimethoxyphenylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving tetrazole-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. Generally, compounds with tetrazole rings can interact with biological targets such as enzymes or receptors, modulating their activity. The dimethoxyphenyl and methylphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-3-phenyl-2-(2H-tetrazol-5-yl)propanamide: Lacks the methyl group on the phenyl ring.

    N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide: Methyl group is in a different position on the phenyl ring.

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-5-4-6-13(9-12)10-15(18-21-23-24-22-18)19(25)20-14-7-8-16(26-2)17(11-14)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFVGFKZODDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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